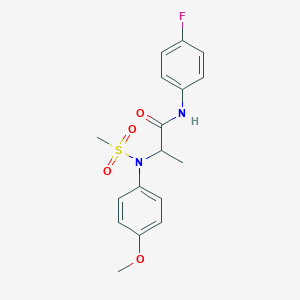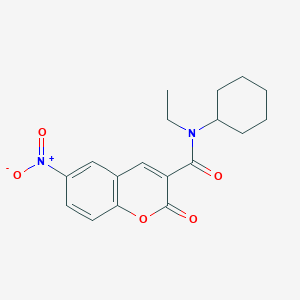
N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Vue d'ensemble
Description
N-1-(4-fluorophenyl)-N-2-(4-methoxyphenyl)-N-2-(methylsulfonyl)alaninamide, also known as FMMA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMA is a derivative of alanine and has been shown to modulate the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide modulates the activity of certain enzymes by binding to their active sites and altering their conformation. This leads to a decrease in enzyme activity and subsequent downstream effects. For example, N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits DPP4 by binding to its active site and preventing it from cleaving the hormone glucagon-like peptide-1 (GLP-1), which is involved in the regulation of glucose metabolism. This leads to an increase in GLP-1 levels and subsequent improvement in glucose regulation.
Biochemical and Physiological Effects:
N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have several biochemical and physiological effects. One study showed that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity. Another study showed that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits the growth of cancer cells in vitro and in vivo. These effects are likely due to the modulation of enzyme activity by N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent enzyme-inhibitory activity, making it a useful tool for studying enzyme function. However, N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide also has limitations. It may have off-target effects on other enzymes, which could complicate data interpretation. Additionally, N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide may have poor solubility in aqueous solutions, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One direction is to further explore its potential therapeutic applications for diabetes and cancer. Another direction is to investigate its effects on other enzymes and cellular processes. Additionally, the development of more potent and selective N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide derivatives could lead to improved therapeutic efficacy and reduced off-target effects.
Applications De Recherche Scientifique
N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits the activity of the enzyme dipeptidyl peptidase-4 (DPP4), which is involved in the regulation of glucose metabolism. This suggests that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide may be a potential treatment for type 2 diabetes. Another study showed that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cellular processes such as cell division and migration. This suggests that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide may be a potential treatment for cancer.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-12(17(21)19-14-6-4-13(18)5-7-14)20(25(3,22)23)15-8-10-16(24-2)11-9-15/h4-12H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVKFXJIISILAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}piperazin-1-yl)nicotinonitrile](/img/structure/B3938071.png)
![N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3938077.png)
![N,N'-[(1,3-benzothiazol-2-ylamino)methylylidene]bis(4-methoxybenzamide)](/img/structure/B3938081.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3938089.png)

![N-(3-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3938114.png)
![methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate](/img/structure/B3938116.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B3938121.png)
![3-bromo-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3938123.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3938152.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938158.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938166.png)